molecular formula C4H13N2O4P B147339 Piperazine phosphate CAS No. 14538-56-8

Piperazine phosphate

Cat. No. B147339
CAS RN: 14538-56-8
M. Wt: 184.13 g/mol
InChI Key: NQQWFVUVBGSGQN-UHFFFAOYSA-N
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Patent
US04599375

Procedure details

200 g of H3PO4 (85%) in 200 cc of H2O were reacted with 77 g of piperazine (97%) in 300 cc of H2O at a maximum temperature of 65° C. and at a pH of about 5. The precipitate, consisting of the acid orthophosphate of piperazine, was maintained at a temperature from 0° to 5° C. for about 20 hours, then it was filtered and dried.
Name
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][P:2]([OH:5])([OH:4])=[O:3].[NH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1.P([O-])([O-])([O-])=O>O>[P:2]([OH:5])([OH:4])([OH:3])=[O:1].[NH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1 |f:4.5|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
OP(=O)(O)O
Name
Quantity
77 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at a temperature from 0° to 5° C. for about 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
it was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
P(=O)(O)(O)O.N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.